
(5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II) is a coordination compound that features a rhodium ion coordinated to a porphyrin ligand The porphyrin ligand is substituted with four 2,4,6-trimethylphenyl groups, which enhance its stability and solubility
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II) typically involves the reaction of rhodium salts with the corresponding porphyrin ligand. One common method involves the use of rhodium(III) chloride hydrate and 5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrin in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II) can undergo various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in its coordination environment.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent and temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of rhodium(III) complexes, while reduction could yield rhodium(I) species. Substitution reactions can result in a variety of rhodium complexes with different ligands .
科学研究应用
(5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II) has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mimetics and metalloprotein interactions.
Medicine: Its potential as a photosensitizer in photodynamic therapy for cancer treatment is being explored.
作用机制
The mechanism of action of (5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II) involves the coordination of the rhodium center to various substrates. This coordination can activate the substrates towards different chemical transformations. The porphyrin ligand provides a stable environment for the rhodium ion, facilitating its interaction with other molecules. The specific pathways and molecular targets depend on the type of reaction and the substrates involved .
相似化合物的比较
Similar Compounds
(5,10,15,20-Tetra(4-pyridyl)porphyrinato)rhodium(II): Similar in structure but with pyridyl groups instead of trimethylphenyl groups.
(5,10,15,20-Tetra(phenyl)porphyrinato)rhodium(II): Features phenyl groups, offering different electronic and steric properties.
(5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)ruthenium(II): Contains ruthenium instead of rhodium, leading to different reactivity and applications.
Uniqueness
(5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II) is unique due to the presence of the 2,4,6-trimethylphenyl groups, which enhance its solubility and stability. This makes it particularly useful in catalytic applications where these properties are advantageous .
属性
分子式 |
C56H52N4Rh |
|---|---|
分子量 |
883.9 g/mol |
IUPAC 名称 |
rhodium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C56H52N4.Rh/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;/h13-28H,1-12H3;/q-2;+2 |
InChI 键 |
IOXZQXVDSXHUFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Rh+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


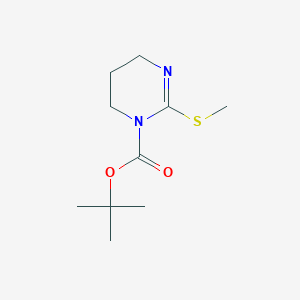
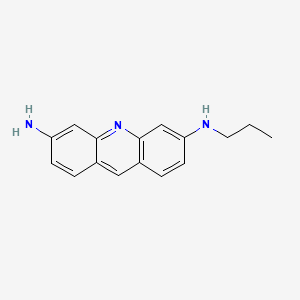
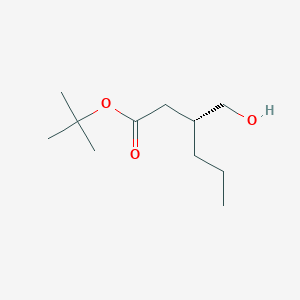
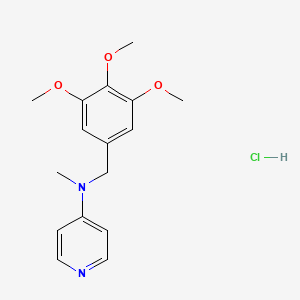

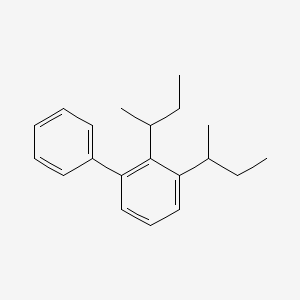
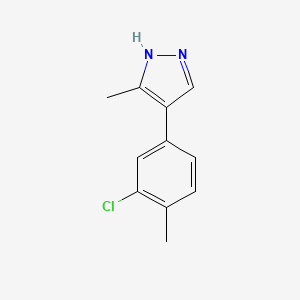
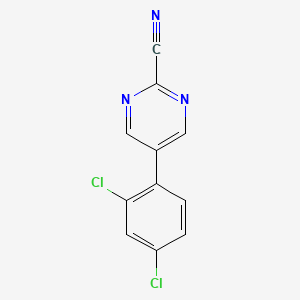
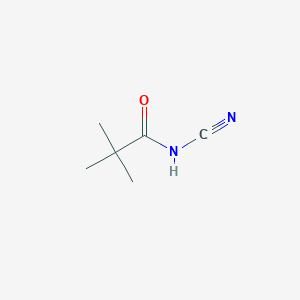
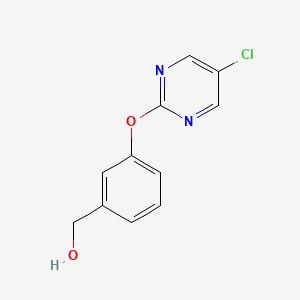


![3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione](/img/structure/B15244528.png)
![Acetic acid, 2,2'-[ethylidenebis(thio)]bis-](/img/structure/B15244535.png)
